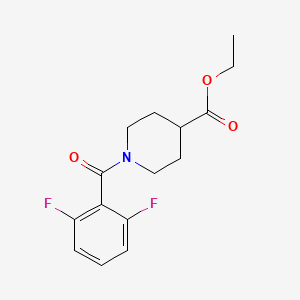
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with an ethyl ester and a difluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate typically involves the reaction of 2,6-difluorobenzoyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can interact with receptor sites, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2,4-difluorobenzoyl)-4-piperidinecarboxylate
- Ethyl 1-(2,6-difluorobenzoyl)-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate
- N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea
Uniqueness
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is unique due to the specific positioning of the difluorobenzoyl group and the ethyl ester on the piperidine ring. This configuration imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for targeted applications in research and industry .
Biological Activity
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a compound of interest due to its potential biological activities, particularly in relation to kinase inhibition and therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C15H16F2N2O2 and features a piperidine ring substituted with a difluorobenzoyl group. The presence of fluorine atoms enhances lipophilicity and biological activity.
The compound is primarily noted for its role as a kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can influence various cellular functions including cell growth, proliferation, and survival. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Key Mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs): this compound has shown efficacy in inhibiting CDKs, which are crucial for cell cycle regulation.
- Targeting Multiple Kinase Pathways: The compound may affect various signaling pathways involved in tumorigenesis and inflammation.
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on available research findings:
Case Study 1: Cancer Treatment
In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity. The mechanism was attributed to the compound's ability to induce apoptosis through the inhibition of CDK activity. This suggests potential therapeutic applications in oncology.
Case Study 2: Neurodegenerative Disorders
Research indicated that the compound could protect neurons from oxidative stress-induced apoptosis. This neuroprotective effect was linked to its ability to modulate kinase pathways involved in neuronal survival. Such findings highlight its potential for treating neurodegenerative diseases like Alzheimer's.
Properties
Molecular Formula |
C15H17F2NO3 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
ethyl 1-(2,6-difluorobenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H17F2NO3/c1-2-21-15(20)10-6-8-18(9-7-10)14(19)13-11(16)4-3-5-12(13)17/h3-5,10H,2,6-9H2,1H3 |
InChI Key |
FGPDSQNUGQJZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















